2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone
Overview
Description
2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a dichlorobenzyl group, and a dimethoxyisoindolinone moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone typically involves multiple steps, starting with the preparation of the triazole ring and the dichlorobenzyl group. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide, which is then cyclized to form the triazole ring. The dimethoxyisoindolinone moiety is synthesized separately and then coupled with the triazole intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorobenzyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can disrupt key pathways in cancer cells, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
2-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-6,7-dimethoxy-1-isoindolinone can be compared with other similar compounds, such as:
2-(3,4-dichlorobenzyl)-1H-benzimidazole: This compound also features a dichlorobenzyl group but has a benzimidazole ring instead of a triazole ring.
Di-2,4-dichlorobenzyltin complexes: These complexes contain dichlorobenzyl groups coordinated to tin atoms and are studied for their anticancer activity.
The uniqueness of this compound lies in its combination of a triazole ring with a dichlorobenzyl group and a dimethoxyisoindolinone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-6,7-dimethoxy-3H-isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3/c1-27-15-6-4-12-9-25(18(26)16(12)17(15)28-2)19-22-10-24(23-19)8-11-3-5-13(20)14(21)7-11/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLRIJMSUWNBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=NN(C=N3)CC4=CC(=C(C=C4)Cl)Cl)C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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